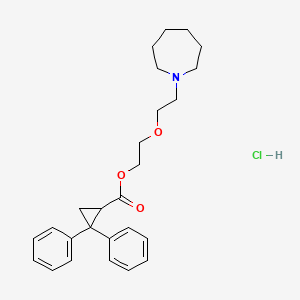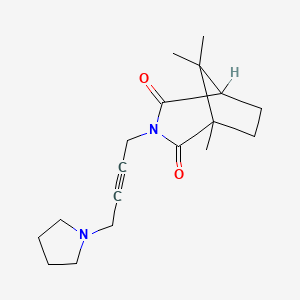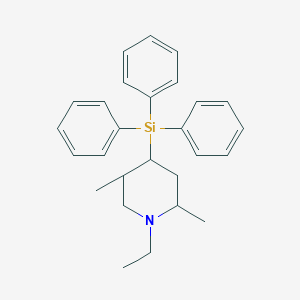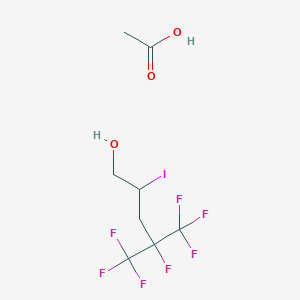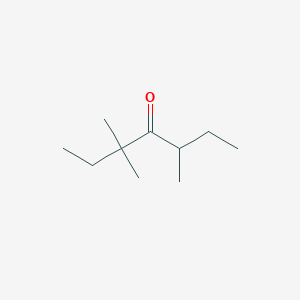
3,3,5-Trimethylheptan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,5-Trimethylheptan-4-one is an organic compound with the molecular formula C10H20O It is a branched ketone, characterized by the presence of a carbonyl group (C=O) at the fourth carbon atom of the heptane chain, with three methyl groups attached at the third and fifth positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethylheptan-4-one can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethylbutan-2-one with a suitable alkyl halide under basic conditions. Another method includes the oxidation of 3,3,5-trimethylheptanol using an oxidizing agent such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. Catalysts such as palladium or platinum may be employed to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,5-Trimethylheptan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol, 3,3,5-trimethylheptanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) in dry ether or tetrahydrofuran (THF).
Major Products
Oxidation: Carboxylic acids such as 3,3,5-trimethylheptanoic acid.
Reduction: 3,3,5-Trimethylheptanol.
Substitution: Various substituted ketones depending on the nucleophile used.
Applications De Recherche Scientifique
3,3,5-Trimethylheptan-4-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and as a model compound in enzymatic studies.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3,3,5-Trimethylheptan-4-one involves its interaction with specific molecular targets, primarily through its carbonyl group. The compound can form hydrogen bonds and engage in dipole-dipole interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,5-Trimethylheptane: A hydrocarbon with a similar carbon skeleton but lacking the carbonyl group.
3,3,5-Trimethylheptanol: The corresponding alcohol, differing by the presence of a hydroxyl group instead of a carbonyl group.
3,3,4-Trimethylheptan-2-one: A structural isomer with the carbonyl group at a different position.
Uniqueness
3,3,5-Trimethylheptan-4-one is unique due to its specific branching and the position of the carbonyl group, which imparts distinct chemical and physical properties. These properties make it valuable in various synthetic and industrial applications, distinguishing it from its isomers and related compounds.
Propriétés
Numéro CAS |
51220-07-6 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
3,3,5-trimethylheptan-4-one |
InChI |
InChI=1S/C10H20O/c1-6-8(3)9(11)10(4,5)7-2/h8H,6-7H2,1-5H3 |
Clé InChI |
ZAKXLVUORPJIFS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(=O)C(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


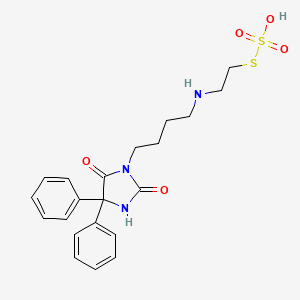
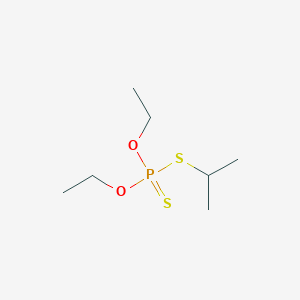
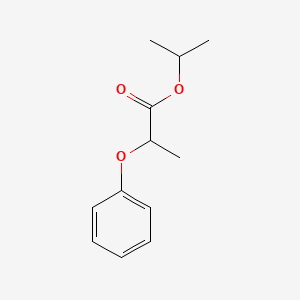
![11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one](/img/structure/B14667212.png)



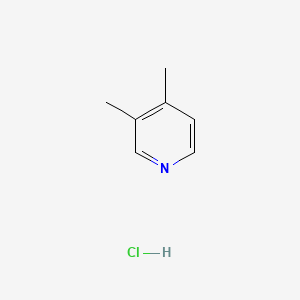
![6,7-Dioxabicyclo[3.2.1]octane](/img/structure/B14667261.png)
